REACTION_SMILES
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[CH3:42][CH2:43][O:44][C:45](=[O:46])[CH3:47].[Cl:10][c:11]1[c:12]([CH3:24])[cH:13][c:14]([N+:21](=[O:22])[O-:23])[c:15]([O:17][CH:18]([CH3:19])[CH3:20])[cH:16]1.[K+:30].[K+:31].[K+:32].[N:40]#[N:41].[O:33]1[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1.[OH2:39].[P:25]([O-:26])([O-:27])([O-:28])=[O:29].[n:1]1[cH:2][cH:3][c:4]([B:7]([OH:8])[OH:9])[cH:5][cH:6]1>>[n:1]1[cH:2][cH:3][c:4](-[c:11]2[c:12]([CH3:24])[cH:13][c:14]([N+:21](=[O:22])[O-:23])[c:15]([O:17][CH:18]([CH3:19])[CH3:20])[cH:16]2)[cH:5][cH:6]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc([N+](=O)[O-])c(OC(C)C)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
N#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=P([O-])([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
OB(O)c1ccncc1
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Name
|
|
Type
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product
|
Smiles
|
Cc1cc([N+](=O)[O-])c(OC(C)C)cc1-c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |